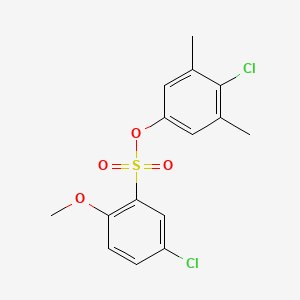

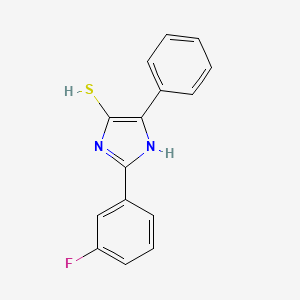

![molecular formula C19H20BrN5O3S B2483396 N-(4-bromophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 852171-12-1](/img/structure/B2483396.png)

N-(4-bromophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-(4-bromophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide" represents a complex organic compound with potential relevance in various chemical and pharmacological fields. Its structure suggests a multi-functional role, hinting at applications beyond simple chemical reactivity due to its unique arrangement of functional groups and heterocyclic core.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting from basic heterocyclic scaffolds and involving condensation with aldehydes, acylation, and substitution reactions. For example, Elmuradov et al. (2011) describe the condensation of pyrimidinones with aromatic aldehydes, providing insight into the synthetic pathways that could be analogous to the target compound's synthesis (Elmuradov, Bozorov, & Shakhidoyatov, 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been detailed through crystallography and NMR analysis, elucidating the conformations and intramolecular interactions critical to their stability and reactivity. Subasri et al. (2016) provide crystallographic insights into diaminopyrimidinyl thioacetamides, which could be structurally related to the target compound, showcasing folded conformations stabilized by intramolecular hydrogen bonds (Subasri et al., 2016).

Scientific Research Applications

Biological Effects of Acetamide Derivatives

The toxicology and biological consequences of exposure to acetamide derivatives have been a subject of interest due to their commercial importance. Kennedy (2001) reviewed the biological responses to these chemicals, highlighting that their biological effects vary both qualitatively and quantitatively. The review also emphasized the need to update information regarding the biological effects, considering the considerable amount of data generated over the years. Environmental toxicology of these materials has expanded, making it crucial to understand the biological responses associated with exposure to such compounds (Kennedy, 2001).

Synthesis and Biological Activity of Thiophene Analogues

Ashby et al. (1978) investigated the synthesis and biological activity of thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl. The study synthesized and evaluated thiophene analogues for potential carcinogenicity, considering the structural similarity and isosteric/electronic relationship with aromatic rings in biologically active molecules. The results suggested that while these compounds exhibit activity profiles consistent with their chemistry, indicating potential carcinogenicity, their overall behavior raises doubts about their capability to elicit tumors in vivo. This research provides insights into the structural and functional relationships of such compounds, contributing to the understanding of their biological activity (Ashby et al., 1978).

Synthesis and Biological Importance of Pyrimidoquinolines

Nandha Kumar et al. (2001) described the synthesis of pyrimido[4,5-b]quinolines and thiopyrimido[4,5-b]qninolines, starting from 1,3-diaryl barbituric acid and 1,3-diaryl-2-thiobarbituric acid respectively. The study provided insights into the incorporation of fused heterocycles in pyrimidine nucleas, which enhances the biological activity. The research emphasized the significance of these compounds, especially pyrimido[4,5-b]quinolines with therapeutic importance, and presented a novel method for synthesizing a variety of derivatives, highlighting their potential in medicinal and pharmaceutical applications (Nandha Kumar et al., 2001).

properties

IUPAC Name |

N-(4-bromophenyl)-2-(1,3-dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrN5O3S/c1-4-5-13-22-16-15(18(27)25(3)19(28)24(16)2)17(23-13)29-10-14(26)21-12-8-6-11(20)7-9-12/h6-9H,4-5,10H2,1-3H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXXUQXUBVCLOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(C(=N1)SCC(=O)NC3=CC=C(C=C3)Br)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[2-[4-Chloro-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2483313.png)

![2-[4-(Benzylsulfonyl)piperazino]-4,6-dimethylnicotinonitrile](/img/structure/B2483314.png)

![2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole](/img/structure/B2483318.png)

![3-[1-(4-chlorophenyl)-2-nitroethyl]-2-methyl-1H-indole](/img/structure/B2483322.png)

![2-{[1-(2-ethoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2483323.png)

![N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2483330.png)

![1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2483335.png)